N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,6-trimethylphenoxy)acetamide
Description
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,6-trimethylphenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxymethyl group, and a trimethylphenoxyacetamide moiety.
Properties
IUPAC Name |
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,6-trimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-11-5-6-12(2)17(13(11)3)23-10-16(21)18-8-14-7-15(9-22-4)20-19-14/h5-7H,8-10H2,1-4H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDRUNZTGNSZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NCC2=CC(=NN2)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,6-trimethylphenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.
Introduction of the methoxymethyl group: This step involves the reaction of the pyrazole intermediate with methoxymethyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the trimethylphenoxyacetamide moiety: This final step involves the reaction of the methoxymethyl-pyrazole intermediate with 2,3,6-trimethylphenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the methoxymethyl group.
Scientific Research Applications
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,6-trimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,6-trimethylphenoxy)acetamide: shares structural similarities with other pyrazole derivatives and phenoxyacetamide compounds.
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,4,6-trimethylphenoxy)acetamide: A similar compound with a different substitution pattern on the phenoxy ring.
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,5-trimethylphenoxy)acetamide: Another similar compound with a different substitution pattern on the phenoxy ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This unique structure can influence its reactivity, binding affinity to molecular targets, and overall biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
